molecular formula C19H24Cl2N4 B021078 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine CAS No. 100427-80-3

4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine

Cat. No. B021078
M. Wt: 379.3 g/mol
InChI Key: QAVOZXCKBNBBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine, also known as DAB, is a chemical compound that is widely used in scientific research. It is a synthetic compound that is used as a tracer molecule for studying the distribution of receptors in the brain and other tissues. DAB is a highly specific ligand for the dopamine transporter, which makes it useful for studying the role of dopamine in the brain.

Mechanism Of Action

4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine binds specifically to the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the transporter, 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine can be used to study the distribution and function of dopamine transporters in the brain and other tissues.

Biochemical And Physiological Effects

4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine has no known direct biochemical or physiological effects on the body. It is a synthetic compound that is used solely for research purposes.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine in lab experiments is its high specificity for the dopamine transporter. This makes it a useful tool for studying the distribution and function of dopamine transporters in the brain and other tissues. However, one limitation of using 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is that it is a synthetic compound that may not accurately reflect the function of endogenous dopamine transporters in the body.

Future Directions

There are several future directions for research involving 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine. One possible direction is the development of new ligands that are more specific and sensitive for dopamine transporters. Another direction is the use of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine in combination with other imaging techniques such as PET and MRI to study the distribution and function of dopamine transporters in vivo. Additionally, 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine could be used to study the effects of drugs and other compounds on dopamine transporters and their function, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease.

Synthesis Methods

4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is synthesized by reacting 4-(4-dimethylaminophenylazo)benzyl chloride with bis(beta-chloroethyl)amine in the presence of a base such as triethylamine. The reaction produces a yellow crystalline solid that is purified by recrystallization from ethanol.

Scientific Research Applications

4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is widely used in scientific research as a tracer molecule for studying the distribution of dopamine transporters in the brain and other tissues. It is also used to study the effects of drugs and other compounds on dopamine transporters and their function.

properties

CAS RN

100427-80-3

Product Name

4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine

Molecular Formula

C19H24Cl2N4

Molecular Weight

379.3 g/mol

IUPAC Name

4-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C19H24Cl2N4/c1-24(2)19-9-7-18(8-10-19)23-22-17-5-3-16(4-6-17)15-25(13-11-20)14-12-21/h3-10H,11-15H2,1-2H3

InChI Key

QAVOZXCKBNBBOK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl

synonyms

N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine

Origin of Product

United States

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